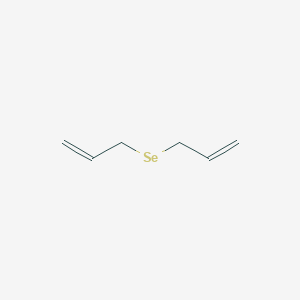

Diallyl selenide

Description

Properties

IUPAC Name |

3-prop-2-enylselanylprop-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10Se/c1-3-5-7-6-4-2/h3-4H,1-2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXDBAKGNWMUYCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC[Se]CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10Se | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00919845 | |

| Record name | 3-[(Prop-2-en-1-yl)selanyl]prop-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00919845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91297-11-9 | |

| Record name | Selenide, diallyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091297119 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-[(Prop-2-en-1-yl)selanyl]prop-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00919845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Diallyl Selenide: Structure, Synthesis, and Biological Frontiers

Abstract

Diallyl selenide (DASe), a synthetic organoselenium compound, is emerging as a molecule of significant interest in chemoprevention and therapeutics. Structurally analogous to diallyl sulfide (DAS), a well-known flavor component of garlic, DASe demonstrates markedly superior biological activity, particularly in anticancer applications.[1][2] This guide provides a comprehensive technical overview of this compound, consolidating current knowledge on its chemical structure, physicochemical properties, synthesis methodologies, and mechanisms of action. By synthesizing data from foundational studies, this document aims to serve as a critical resource for researchers exploring the therapeutic potential of novel organoselenium agents.

Chemical Structure and Physicochemical Properties

This compound (C₆H₁₀Se) is a symmetrical selenide featuring a central selenium atom bonded to two allyl groups.[3] This structure is fundamental to its reactivity and biological function, distinguishing it from its sulfur counterpart, diallyl sulfide.

Molecular Structure

The molecule consists of two prop-2-en-1-yl groups linked by a selenium atom. The presence of the selenium heteroatom and the terminal double bonds on the allyl chains are key features governing its chemical behavior.

Caption: Chemical structure of this compound (C₆H₁₀Se).

Physicochemical Data

The distinct physicochemical properties of this compound, when compared to its sulfur analog diallyl sulfide, underscore the impact of substituting sulfur with selenium. A summary of these properties is presented below.

| Property | This compound (DASe) | Diallyl Sulfide (DAS) |

| Molecular Formula | C₆H₁₀Se | C₆H₁₀S |

| Molecular Weight | 161.1 g/mol [4] | 114.21 g/mol [5] |

| Appearance | - (Data not widely available) | Colorless liquid[6] |

| Odor | - (Expected to be pungent) | Strong garlic-like odor[6] |

| Boiling Point | 75-77 °C at 50 mmHg[7] | 139 °C at 760 mmHg[6] |

| Density | - | 0.888 g/cm³ at 27 °C[6] |

| Solubility | Insoluble in water | Practically insoluble in water[6] |

| SMILES | C=CC[Se]CC=C[3] | C=CCSCC=C[5] |

| InChIKey | XXDBAKGNWMUYCJ-UHFFFAOYSA-N[3] | UBJVUCKUDDKUJF-UHFFFAOYSA-N[5] |

Synthesis of this compound

The synthesis of this compound can be achieved through various routes, often involving the reaction of a selenium nucleophile with an allyl electrophile. The choice of methodology depends on desired yield, purity, and available starting materials. Several methods have been reported, including reactions with in situ generated sodium selenide (Na₂Se) or using phase-transfer catalysis.[7][8]

Synthetic Workflow: Phase-Transfer Catalysis Method

A convenient and high-yield route involves the generation of a selenide anion from elemental selenium in a potassium hydroxide (KOH) and tin(II) chloride (SnCl₂) system under phase-transfer conditions, followed by alkylation with allyl bromide.[7] This method avoids the need for isolating intermediates and provides the final product in good yield.

Caption: Workflow for the synthesis of this compound via phase-transfer catalysis.

Experimental Protocol

The following protocol is adapted from a reported high-yield synthesis of this compound.[7]

Materials:

-

Powdered selenium (Se)

-

Potassium hydroxide (KOH)

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Benzyltriethylammonium chloride

-

Allyl bromide (CH₂=CHCH₂Br)

-

Pentane

-

Anhydrous magnesium sulfate (MgSO₄) or sodium carbonate (Na₂CO₃)

-

Deionized water

Procedure:

-

Selenide Anion Generation: In a reaction vessel equipped with a mechanical stirrer and condenser, combine powdered selenium (0.25 mol), potassium hydroxide (1.79 mol), tin(II) chloride dihydrate (0.25 mol), benzyltriethylammonium chloride (0.009 mol), and water (300 ml).

-

Heat the mixture to 85-90 °C and stir vigorously for 1.5 hours. The formation of the selenide anion (Se²⁻) occurs during this step.

-

Alkylation: Allow the mixture to cool to 60-65 °C.

-

Add allyl bromide (0.54 mol) dropwise over a period of 30 minutes.

-

Maintain stirring at 60-65 °C for an additional 1.5 hours to complete the reaction.

-

Work-up and Purification: Cool the reaction mixture to room temperature.

-

Extract the product with pentane (e.g., 2 x 60 ml).

-

Dry the combined organic layers over an anhydrous drying agent (e.g., MgSO₄).

-

Filter to remove the drying agent and evaporate the pentane using a rotary evaporator.

-

Final Purification: Distill the residue under reduced pressure (e.g., 75-77 °C at 50 mmHg) to afford pure this compound. A yield of approximately 72% can be expected.

Biological Activities and Therapeutic Potential

The primary driver for research into this compound is its potent biological activity, which significantly surpasses that of its sulfur analogs.[1][2] Its main therapeutic potential lies in cancer chemoprevention.

Anticancer and Chemopreventive Effects

Studies have demonstrated that organoselenium compounds are often superior to their sulfur counterparts in cancer prevention.[1] In a preclinical model of 7,12-dimethylbenz(a)anthracene (DMBA)-induced mammary tumors, this compound exhibited potent anticarcinogenic activity.[1] When administered prior to carcinogen exposure, DASe was found to be at least 300 times more active than diallyl sulfide (DAS) in inhibiting tumor formation.[1]

Interestingly, the mechanism does not appear to involve altering carcinogen metabolism, as DASe had no effect on the formation of DMBA-DNA adducts in the mammary gland or liver.[1] This suggests that this compound influences other critical risk-associated events in the carcinogenic process, a mechanistic avenue that warrants further investigation.[1]

Antioxidant and Redox-Modulating Activities

The duality of selenium compounds as both antioxidants and pro-oxidants forms the basis for their application in cancer prevention and treatment.[2] While specific studies on the nonenzymatic antioxidant activity of DASe are limited, related organosulfur compounds like DAS and diallyl disulfide (DADS) exhibit antioxidant properties.[9] It is hypothesized that DASe engages in redox modulation within the cellular environment. The mechanisms of related compounds often involve the induction of Phase II detoxification enzymes and the modulation of cellular redox states, for example, through the Nrf2 pathway, which enhances antioxidant defenses.[10][11]

Proposed Mechanism of Action

While the precise mechanism of this compound remains to be fully elucidated, insights can be drawn from its more extensively studied sulfur analogs, diallyl sulfide (DAS) and diallyl disulfide (DADS).[1][12] These compounds are known to induce cell cycle arrest (commonly at the G2/M phase), promote apoptosis, and modulate key signaling pathways.[10][13] The anticancer action of DADS, for example, involves upregulating the Bax/Bcl-2 ratio, activating caspases, and suppressing proliferative pathways like MEK-ERK.[10] Given its enhanced potency, DASe likely modulates similar pathways more effectively.

Caption: Hypothesized signaling pathways affected by this compound in cancer cells.

Safety and Toxicology

Specific, comprehensive toxicological data for this compound is not widely available.[14] However, as an organoselenium compound, it should be handled with care. Acute selenium poisoning can affect the central nervous system. The safety data for its analog, diallyl sulfide, indicates it is a flammable liquid and can cause skin, eye, and respiratory irritation.[15][16] Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses) and handling in a well-ventilated fume hood, are mandatory.

Conclusion and Future Perspectives

This compound stands out as a highly potent chemopreventive agent, demonstrating significantly greater efficacy than its natural sulfur analog.[1] Its unique mechanism, which appears to bypass direct interaction with carcinogen-DNA adduct formation, points to novel targets in cancer prevention.[1] Future research should be directed towards elucidating these specific molecular mechanisms, conducting comprehensive toxicological evaluations, and exploring its therapeutic window in various cancer models. The development of this compound and related "small molecule catalysts" represents a promising frontier in the design of new, highly effective therapies against cancer.[2]

References

-

Title: Chemoprevention of mammary cancer by this compound, a novel organoselenium compound Source: PubMed URL: [Link]

-

Title: Selenides and Diselenides: A Review of Their Anticancer and Chemopreventive Activity Source: MDPI URL: [Link]

-

Title: SYNTHESIS OF this compound Source: Heteroatom Chemistry URL: [Link]

-

Title: An Efficient Method for Selective Syntheses of Sodium Selenide and Dialkyl Selenides Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Dietary Bioactive Diallyl Trisulfide in Cancer Prevention and Treatment Source: MDPI URL: [Link]

-

Title: this compound (C6H10Se) Source: PubChem URL: [Link]

-

Title: Synthesis of Diselenides and Selenides from Elemental Selenium Source: ResearchGate URL: [Link]

-

Title: Molecular mechanisms for the anti-cancer effects of diallyl disulfide Source: PubMed URL: [Link]

-

Title: Diallyl Disulfide: A Bioactive Garlic Compound with Anticancer Potential Source: Frontiers URL: [Link]

-

Title: Selenides and Diselenides Source: ResearchGate URL: [Link]

-

Title: Synthesis of Allyl Selenides by Palladium-Catalyzed Decarboxylative Coupling Source: The Royal Society of Chemistry URL: [Link]

-

Title: Diallyl Sulfide and Cancer: Can a Vegetable Compound Protect Against a Deadly Disease? Source: Upsilon URL: [Link]

-

Title: (Selenides and diselenides) from element selenium Source: Asian Journal of Research in Chemistry URL: [Link]

-

Title: Diallyl Disulfide: A Bioactive Garlic Compound with Anticancer Potential Source: PMC URL: [Link]

-

Title: Safety Data Sheet - Diallyl Sulfide Source: Amazon S3 URL: [Link]

-

Title: Diallyl Sulfide: Potential Use in Novel Therapeutic Interventions in Alcohol, Drugs, and Disease Mediated Cellular Toxicity by Targeting Cytochrome P450 2E1 Source: PMC URL: [Link]

-

Title: REVIEW ARTICLE ON: SYNTHESIS AND BIOLOGICAL ACTIVITIES OF ALLYL SULFIDES Source: Journal of Drug Delivery and Therapeutics URL: [Link]

-

Title: Diallyl disulfide Source: Wikipedia URL: [Link]

-

Title: Biological Functions of Diallyl Disulfide, a Garlic-Derived Natural Organic Sulfur Compound Source: ScienceOpen URL: [Link]

-

Title: The potential of diallyl trisulfide for cancer prevention and treatment, with mechanism insights Source: Frontiers URL: [Link]

-

Title: Nonenzymatic antioxidant activity of four organosulfur compounds derived from garlic Source: PubMed URL: [Link]

-

Title: Chemical Properties of Diallyl sulfide (CAS 592-88-1) Source: Cheméo URL: [Link]

-

Title: Diallyl sulfide Source: NIST WebBook URL: [Link]

-

Title: Diphenyl diselenide promotes antioxidant activity and reduces apoptosis, offering hepatorenal protection in Wistar rats exposed to diethyl nitrosamine Source: PubMed URL: [Link]

-

Title: Allyl phenyl selenide Source: PubChem URL: [Link]

-

Title: Diallyl Sulfide Source: PubChem URL: [Link]

-

Title: Diallyl Disulfide Source: PubChem URL: [Link]

Sources

- 1. Chemoprevention of mammary cancer by this compound, a novel organoselenium compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Selenides and Diselenides: A Review of Their Anticancer and Chemopreventive Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PubChemLite - this compound (C6H10Se) [pubchemlite.lcsb.uni.lu]

- 4. DIALLYLSELENIDE | 127699-25-6 [chemicalbook.com]

- 5. Diallyl sulfide [webbook.nist.gov]

- 6. Diallyl Sulfide | C6H10S | CID 11617 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. An Efficient Method for Selective Syntheses of Sodium Selenide and Dialkyl Selenides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Nonenzymatic antioxidant activity of four organosulfur compounds derived from garlic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | Diallyl Disulfide: A Bioactive Garlic Compound with Anticancer Potential [frontiersin.org]

- 11. scienceopen.com [scienceopen.com]

- 12. Molecular mechanisms for the anti-cancer effects of diallyl disulfide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. s3.amazonaws.com [s3.amazonaws.com]

- 15. cdn.caymanchem.com [cdn.caymanchem.com]

- 16. fishersci.com [fishersci.com]

Whitepaper: A Comprehensive Guide to the Synthesis of Diallyl Selenide from Elemental Selenium

An In-depth Technical Guide for Drug Development Professionals and Researchers

Abstract: Diallyl selenide, a naturally occurring organoselenium compound found in garlic, has garnered significant interest for its potential therapeutic properties. Its synthesis from elemental selenium is a cornerstone reaction for researchers investigating its biological activities and developing novel drug candidates. This technical guide provides a detailed exploration of the prevailing synthetic methodologies, focusing on the reduction of elemental selenium followed by alkylation. We delve into the core chemical principles, offer field-proven experimental protocols, and discuss the critical parameters that ensure a successful and selective synthesis. This document is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded understanding of this compound synthesis.

Introduction and Strategic Importance

Organoselenium compounds are at the forefront of medicinal chemistry research, acting as potent antioxidants, enzyme inhibitors, and anticancer agents.[1][2] this compound ((CH₂=CHCH₂)₂Se) is a particularly promising molecule, representing a key bioactive component of garlic. The development of a robust, reproducible, and scalable synthesis is paramount for advancing its preclinical and clinical evaluation. The most direct and atom-economical approach involves the use of elemental selenium, a readily available and inexpensive starting material. This guide focuses on the transformation of inert elemental selenium (Se⁰) into a reactive nucleophilic species that can be efficiently functionalized.

Core Chemical Principles: Activating Elemental Selenium

The synthesis of this compound from elemental selenium hinges on a two-step process:

-

Reduction: The inert, elemental form of selenium (Se⁰) is reduced to a nucleophilic selenide anion (Se²⁻) or diselenide dianion (Se₂²⁻).

-

Alkylation: The in situ generated selenide or diselenide anion acts as a potent nucleophile, displacing a leaving group from an alkylating agent, in this case, an allyl halide, via a classic Sₙ2 reaction.

The choice of reducing agent is the most critical parameter in this synthesis, as it dictates the reaction conditions, selectivity, and overall efficiency. Several reducing agents have been successfully employed, including sodium borohydride (NaBH₄), sodium hydride (NaH), and hydrazine.[2][3][4][5][6] Among these, sodium borohydride is frequently the reagent of choice due to its moderate reactivity, high efficiency, and compatibility with protic solvents like water and ethanol.[1][7][8][9][10]

Mechanistic Pathways: The Selenide vs. Diselenide Equilibrium

The reduction of elemental selenium with a reagent like NaBH₄ does not produce a single species but rather an equilibrium between the selenide dianion (Se²⁻) and the diselenide dianion (Se₂²⁻).[1][7]

-

Se + 2e⁻ → Se²⁻ (Sodium Selenide)

-

2Se + 2e⁻ → Se₂²⁻ (Sodium Diselenide)

These two species coexist in solution, and their relative concentrations can be influenced by the stoichiometry of the reducing agent and the reaction time.[7] The selenide anion (Se²⁻) reacts with two equivalents of an alkyl halide to produce the desired monoselenide. Conversely, the diselenide anion (Se₂²⁻) yields a diselenide product.

For the synthesis of this compound, the reaction pathway involving the selenide dianion is the desired route.

Optimizing the reaction for the selenide (Se²⁻) species is key to achieving a high yield of this compound. This is typically accomplished by using a sufficient excess of the reducing agent (e.g., 3 equivalents of NaBH₄) and controlling the reaction time for the initial reduction step.[1][7]

Synthetic Methodologies and Protocols

Primary Method: Sodium Borohydride Reduction

This method is the most widely reported and reliable for laboratory-scale synthesis.[1][2][7][10] It involves the in situ generation of sodium selenide (Na₂Se) by reducing elemental selenium powder with sodium borohydride in a protic solvent system, followed by the addition of allyl bromide.

Expertise-Driven Insights:

-

Why an inert atmosphere? The generated sodium selenide is highly susceptible to oxidation by atmospheric oxygen, which would convert it back to elemental selenium or to the diselenide, reducing the yield. Therefore, performing the reaction under nitrogen or argon is critical.

-

Why a two-solvent system (H₂O/THF)? Sodium borohydride and the intermediate sodium selenide are highly soluble in water, facilitating the initial reduction. However, allyl bromide and the final this compound product are organic-soluble. Using a biphasic system or a miscible mixture like THF/water ensures that all reactants can interact effectively.[1]

-

Why control the temperature? The initial reduction is exothermic. Maintaining room temperature allows for controlled and safe reaction progress. Subsequent alkylation may sometimes benefit from gentle heating to ensure the reaction goes to completion.[7]

Detailed Experimental Protocol:

Step-by-Step Methodology:

-

Vessel Preparation: To a round-bottom flask equipped with a magnetic stir bar, add sodium borohydride (3.0 eq). Add deionized water (approx. 1.5 mL per 1.0 mmol of Se). Seal the flask and purge with nitrogen gas for 10-15 minutes.

-

Selenium Addition: Under a positive flow of nitrogen, add elemental selenium powder (1.0 eq) to the stirring aqueous solution.

-

Reduction: Stir the resulting mixture vigorously at room temperature (25 °C) for 1 hour. A successful reduction is typically indicated by the disappearance of the black/grey selenium powder and the formation of a colorless solution of sodium selenide.[1]

-

Alkylation: In a separate flask, prepare a solution of allyl bromide (2.4 eq) in tetrahydrofuran (THF) (approx. 6 mL per 1.0 mmol of Se). Slowly add this solution via syringe to the aqueous sodium selenide solution.

-

Reaction Completion: Continue stirring the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction may take anywhere from 2 to 48 hours, and gentle heating to 50 °C can be applied to facilitate completion.[7]

-

Workup and Isolation: Once the reaction is complete, dilute the mixture with water and transfer it to a separatory funnel. Extract the aqueous phase three times with an organic solvent such as dichloromethane (CH₂Cl₂) or diethyl ether.

-

Purification: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude this compound. Further purification can be achieved by silica gel column chromatography if necessary.

Alternative and Green Methodologies

While the NaBH₄ method is robust, research into more environmentally benign and efficient processes is ongoing.

-

Ultrasound-Assisted Synthesis: The use of ultrasonic irradiation can dramatically accelerate the reduction of elemental selenium, shortening reaction times from hours to minutes.[6][11][12] Sonication creates localized high-pressure and high-temperature zones (cavitation), which enhances the mass transfer and reactivity at the surface of the selenium particles.[13]

-

Phase-Transfer Catalysis (PTC): For reactions involving an aqueous phase (containing the selenide anion) and an organic phase (containing the allyl halide), a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can be employed.[14][15][16] The catalyst transports the selenide anion into the organic phase, facilitating a much faster and more efficient alkylation reaction.[17][18]

-

Microwave-Assisted Synthesis: Microwave irradiation offers another avenue for rapid heating and reaction acceleration. This technique can significantly reduce reaction times and, in some cases, improve yields by providing uniform, instantaneous heating to the reaction mixture.[19]

Data Summary and Performance

The following table summarizes typical reaction parameters and outcomes for the synthesis of dialkyl selenides, including allyl derivatives, using the sodium borohydride method. This data provides a baseline for expected performance and optimization.

| Alkyl Halide | Reagent Equivalents (Se:NaBH₄:RX) | Solvent System | Time (h) | Temp (°C) | Yield (%) | Reference |

| Allyl Bromide | 1.0 : 3.0 : 2.4 | H₂O / THF | 2 | 25 | 93 | [1][7] |

| Benzyl Bromide | 1.0 : 3.0 : 2.4 | H₂O / THF | 2 | 25 | 92 | [1][7] |

| n-Butyl Bromide | 1.0 : 3.0 : 2.4 | H₂O / THF | 4 | 50 | 85 | [1][7] |

| n-Octyl Bromide | 1.0 : 3.0 : 2.4 | H₂O / THF | 24 | 50 | 81 | [1][7] |

Safety and Handling Considerations

-

Elemental Selenium: While elemental selenium has low toxicity, its dust should not be inhaled. Handle in a well-ventilated area or fume hood.

-

Sodium Borohydride: A flammable solid that reacts with water to produce hydrogen gas. Additions should be performed carefully and away from ignition sources.

-

Allyl Bromide: A toxic and lachrymatory substance. Always handle in a fume hood with appropriate personal protective equipment (gloves, safety glasses).

-

This compound: Organoselenium compounds are known for their strong, unpleasant odors. All procedures and product handling should be conducted within a fume hood. Any glassware should be decontaminated by rinsing with a solution of potassium permanganate or bleach.

Conclusion

The synthesis of this compound from elemental selenium is a highly accessible and efficient process, primarily achieved through reduction with sodium borohydride followed by alkylation with allyl bromide. By understanding the underlying chemical principles, particularly the selenide/diselenide equilibrium, and by carefully controlling reaction parameters such as stoichiometry and atmosphere, researchers can reliably produce this valuable compound in high yields. Emerging techniques like ultrasound and phase-transfer catalysis offer promising avenues for further optimization, reducing reaction times and improving the overall sustainability of the synthesis. This guide provides the foundational knowledge and practical protocols necessary for the successful synthesis and further investigation of this compound in a research and drug development setting.

References

-

Lim, H., et al. (2022). An Efficient Method for Selective Syntheses of Sodium Selenide and Dialkyl Selenides. National Institutes of Health. [Link]

-

Lim, H., et al. (2022). An Efficient Method for Selective Syntheses of Sodium Selenide and Dialkyl Selenides. Molecules, 27(16), 5349. [Link]

-

Peric, A., et al. (2023). Green Synthesis of Diaryl Selenides from Arylboronic Acids and Arylseleninic Acids. ResearchGate. [Link]

-

Krief, A., & Derock, M. (2002). Synthesis of Diselenides and Selenides from Elemental Selenium. ResearchGate. [Link]

-

Yadav, A. K., et al. (2018). (Selenides and diselenides) from element selenium. Asian Journal of Research in Chemistry, 11(3), 594. [Link]

-

Krief, A. (2002). Synthesis of diselenides and selenides from elemental selenium. Tetrahedron Letters, 43(16), 3083-3086. [Link]

-

Perin, G., et al. (2005). Conditions-Driven Selective Synthesis of Selenides and Selenols from Elemental Selenium. ResearchGate. [Link]

-

Krief, A., & Derock, M. (2002). Synthesis of Diselenides and Selenides From Elemental Selenium. Scribd. [Link]

-

Krasowska, D., et al. (2019). Ultrasound-assisted synthesis of alkali metals diselenides (M2Se2) and their application for the gram-scale preparation of 2,2'-diselenobis(benzoic acid). Arkat USA. [Link]

-

Anonymous. (n.d.). A Modified Method to Prepare Diselenides by the Reaction of Selenium with Sodium Borohydride. ResearchGate. [Link]

-

Potapov, V. A., et al. (2023). Efficient Regioselective Synthesis of Novel Ensembles of Organylselanyl-Functionalized Divinyl Sulfides and 1,3-Thiaselenoles under Phase Transfer Catalysis Conditions. MDPI. [Link]

-

Potapov, V. A., et al. (2021). Selenium Dihalides Click Chemistry: Highly Efficient Stereoselective Addition to Alkynes and Evaluation of Glutathione Peroxidase-Like Activity of Bis(E-2-halovinyl) Selenides. National Institutes of Health. [Link]

-

Baniya, M. K., et al. (2020). Activating elemental selenium for synthesis of metal selenides ranging from nanocrystals to large single crystals. OSTI.GOV. [Link]

-

Singh, S. (2015). Versatile Colloidal Syntheses of Metal Chalcogenide Nanoparticles from Elemental Precursors using Amine-Thiol Chemistry. Iowa State University Digital Repository. [Link]

-

da Silva, A. A. T., et al. (2004). Synthesis and characterization of three new organo-selenium compounds. A convenient synthesis of aroylselenoglycolic acids. Arkivoc, 2004(6), 22-26. [Link]

-

Krasowska, D., et al. (2020). Ultrasound-assisted synthesis of alkali metals diselenides (M2Se2) and their application for the gram-scale preparation of 2,2'-diselenobis(benzoic acid). Semantic Scholar. [Link]

-

Klayman, D., & Griffin, T. S. (1973). Reaction of selenium with sodium borohydride in protic solvents. A Facile Method for the introduction of selenium into organic molecules. Semantic Scholar. [Link]

-

Klayman, D. L., & Griffin, T. S. (1973). Reaction of selenium with sodium borohydride in protic solvents. A Facile Method for the introduction of selenium into organic molecules. Journal of the American Chemical Society, 95(1), 197–199. [Link]

-

Lenardão, E. J., et al. (2018). Synthesis of Organoselenium Compounds with Elemental Selenium. Ouchi. [Link]

-

Ishihara, H., et al. (2000). A Convenient Synthesis of Diacyl Selenides by Selenium Transfer Reaction of Primary Selenoamides. ResearchGate. [Link]

-

Yadav, G. D. (2004). Phase-Transfer Catalysis in Organic Syntheses. CRDEEP Journals. [Link]

-

Ahmad, R., et al. (2022). Neodymium Selenide Nanoparticles: Greener Synthesis and Structural Characterization. MDPI. [Link]

-

Singh, D., et al. (2012). Microwave-assisted one-pot synthesis of symmetrical diselenides, ditellurides and disulfides from organoyl iodides and elemental chalcogen catalyzed by CuO nanoparticles. ResearchGate. [Link]

-

Bapu, B. R. S., et al. (2020). Ultrasound-assisted synthesis of heterocyclic compounds. Molecular Diversity, 24(3), 771–820. [Link]

-

Xu, X.-J., & Liu, G.-S. (2000). A Novel Synthesis of Selenides and Selenol Esters Using Liquid-Liquid Phase-Transfer Catalysis. ResearchGate. [Link]

-

Fauconnier, G. (2013). (BIO)SYNTHESIS, EXTRACTION AND PURIFICATION OF GARLIC DERIVATIVES SHOWING THERAPEUTIC PROPERTIES. ORBi. [Link]

-

Krasowska, D., et al. (2019). Ultrasound-assisted synthesis of alkali metal diselenides (M2Se2) and their application for the gram-scale preparation of 2,2'-diselenobis(benzoic acid). ResearchGate. [Link]

-

Sharma, V., et al. (2019). REVIEW ARTICLE ON: SYNTHESIS AND BIOLOGICAL ACTIVITIES OF ALLYL SULFIDES. World Journal of Pharmaceutical Research, 8(9), 478-490. [Link]

-

Kumar, S., et al. (2019). Phenacylselenoesters allow facile selenium transfer and hydrogen selenide generation. PubMed Central. [Link]

-

Gholami, Z., et al. (2024). Marine-derived magnetic nanocatalyst in sustainable ultrasound-assisted synthesis of 2,3-diphenyl-2,3-Dihydroquinazolin-4(1H)-One. National Institutes of Health. [Link]

Sources

- 1. An Efficient Method for Selective Syntheses of Sodium Selenide and Dialkyl Selenides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ajrconline.org [ajrconline.org]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of diselenides and selenides from elemental selenium (2002) | Alain Krief | 64 Citations [scispace.com]

- 5. scribd.com [scribd.com]

- 6. arkat-usa.org [arkat-usa.org]

- 7. mdpi.com [mdpi.com]

- 8. arkat-usa.org [arkat-usa.org]

- 9. Reaction of selenium with sodium borohydride in protic solvents. A Facile Method for the introduction of selenium into organic molecules | Semantic Scholar [semanticscholar.org]

- 10. sci-hub.box [sci-hub.box]

- 11. Ultrasound-assisted synthesis of heterocyclic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Marine-derived magnetic nanocatalyst in sustainable ultrasound-assisted synthesis of 2,3-diphenyl-2,3-Dihydroquinazolin-4(1H)-One derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. crdeepjournal.org [crdeepjournal.org]

- 15. orbi.uliege.be [orbi.uliege.be]

- 16. pharmatutor.org [pharmatutor.org]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

A Technical Guide to the Spectroscopic Characterization of Diallyl Selenide

This guide provides an in-depth exploration of the spectroscopic techniques essential for the structural elucidation and characterization of diallyl selenide, a significant organoselenium compound. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical, field-proven insights to offer a comprehensive understanding of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis of this molecule.

Introduction: The Significance of this compound and Its Spectroscopic Fingerprint

This compound [(CH₂=CHCH₂)₂Se] is an organoselenium compound of growing interest, analogous to the well-known garlic constituent, diallyl sulfide. Organoselenium compounds are increasingly recognized for their potential biological activities, making their precise structural confirmation paramount. Spectroscopic methods provide a non-destructive window into the molecular architecture, offering a unique "fingerprint" that confirms identity, purity, and structural integrity. This guide will delve into the expected spectroscopic data for this compound and the rationale behind the interpretation of its NMR, IR, and MS spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide critical information about the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is predicted to show three distinct signals corresponding to the three types of protons in the allyl group. The presence of the selenium atom, being more electronegative than carbon but less so than oxygen or nitrogen, will influence the chemical shifts of the adjacent methylene protons.

Predicted ¹H NMR Data for this compound:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) |

| =CH₂ | 5.0 - 5.2 | ddt | Jtrans ≈ 17 Hz, Jcis ≈ 10 Hz, Jvicinal ≈ 1.5 Hz |

| -CH= | 5.7 - 5.9 | m | - |

| -Se-CH₂- | 3.1 - 3.3 | dt | Jvicinal ≈ 7 Hz, Jallylic ≈ 1.5 Hz |

Causality Behind the Assignments:

-

-Se-CH₂- Protons: These protons are directly attached to the carbon bonded to the selenium atom. The electron-withdrawing effect of selenium will deshield these protons, causing them to appear at a downfield chemical shift (3.1 - 3.3 ppm). Their multiplicity is a doublet of triplets (dt) due to coupling with the adjacent methine proton (-CH=) and the terminal vinyl protons (=CH₂).

-

-CH= Proton: This methine proton is part of the double bond and is expected to resonate in the typical vinyl region (5.7 - 5.9 ppm). It will appear as a complex multiplet (m) due to coupling with the adjacent methylene protons and the terminal vinyl protons.

-

=CH₂ Protons: These terminal vinyl protons are diastereotopic, meaning they are in different chemical environments. They will exhibit distinct chemical shifts and couple with each other (geminal coupling), as well as with the methine proton (vicinal cis and trans coupling), resulting in a doublet of doublet of triplets (ddt).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Due to the symmetry of this compound, only three signals are expected.

Predicted ¹³C NMR Data for this compound:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -Se-C H₂- | 25 - 30 |

| -C H= | 130 - 135 |

| =C H₂ | 115 - 120 |

Expertise in Interpretation: The chemical shifts in ¹³C NMR are highly sensitive to the electronic environment. The carbon directly attached to the selenium atom (-Se-C H₂-) is expected to be the most upfield of the three due to the shielding effect of the selenium atom compared to the sp² hybridized carbons of the double bond. The internal vinyl carbon (-C H=) will be the most deshielded (downfield) as is typical for substituted alkenes.

Experimental Protocol for NMR Spectroscopy

A robust protocol is crucial for acquiring high-quality NMR data.

-

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup:

-

Place the NMR tube in the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity, resulting in sharp, symmetrical peaks.

-

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum using a standard pulse sequence. Typically, 16-32 scans are sufficient.

-

Acquire a broadband proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) may be necessary to achieve a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the resulting spectrum.

-

Calibrate the chemical shift scale using the TMS signal.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by the vibrational frequencies of its C-H and C=C bonds.

Predicted Characteristic IR Absorptions for this compound:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3080 - 3010 | C-H stretch | =C-H (alkene) |

| 2980 - 2850 | C-H stretch | -C-H (alkane) |

| 1640 - 1650 | C=C stretch | Alkene |

| 990 and 910 | C-H bend | =C-H out-of-plane |

Trustworthiness of the Data: These absorption bands are highly characteristic of the allyl functional group. The C-Se stretch is expected to appear in the fingerprint region (below 600 cm⁻¹) and may be difficult to assign definitively.

Experimental Protocol for FTIR Spectroscopy

The Attenuated Total Reflectance (ATR) technique is a common and convenient method for obtaining the IR spectrum of a liquid sample like this compound.

-

Instrument Preparation:

-

Ensure the ATR crystal (typically diamond or zinc selenide) is clean.

-

Record a background spectrum of the empty ATR accessory. This will be automatically subtracted from the sample spectrum.

-

-

Sample Analysis:

-

Place a single drop of this compound onto the ATR crystal.

-

Lower the press arm to ensure good contact between the sample and the crystal.

-

Acquire the IR spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Cleaning:

-

Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue.

-

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers clues about its structure through the analysis of its fragmentation pattern.

Predicted Mass Spectrometry Data for this compound:

| m/z | Proposed Fragment |

| 162 (for ⁸⁰Se) | [M]⁺ (Molecular Ion) |

| 121 | [M - C₃H₅]⁺ (Loss of an allyl radical) |

| 81 | [C₃H₅Se]⁺ |

| 41 | [C₃H₅]⁺ (Allyl cation) |

Authoritative Grounding in Fragmentation Patterns: The mass spectrum of this compound is expected to show a characteristic isotopic pattern for selenium, which has several naturally occurring isotopes (the most abundant being ⁸⁰Se at ~49.6%). The molecular ion peak will therefore appear as a cluster of peaks. The most prominent fragmentation pathway is the cleavage of the C-Se bond, leading to the loss of an allyl radical and the formation of a stable allyl cation.

Experimental Protocol for Mass Spectrometry

Electron Ionization (EI) is a standard method for the analysis of volatile, thermally stable compounds like this compound.

-

Sample Introduction:

-

Inject a dilute solution of this compound in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer, typically via a gas chromatograph (GC-MS) for separation and purification, or directly via a heated probe.

-

-

Ionization:

-

The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing the molecules to ionize and fragment.

-

-

Mass Analysis:

-

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

-

Detection:

-

The separated ions are detected, and their abundance is plotted against their m/z ratio to generate a mass spectrum.

-

Visualization of Spectroscopic Relationships and Workflows

To better illustrate the connections between the molecular structure and the spectroscopic data, as well as the experimental processes, the following diagrams are provided.

Caption: Relationship between the structure of this compound and its key spectroscopic features.

Caption: General experimental workflow for the spectroscopic analysis of this compound.

Conclusion

The comprehensive spectroscopic analysis of this compound, integrating NMR, IR, and MS techniques, provides a robust framework for its unequivocal identification and characterization. While direct experimental data may be sparse in the literature, a thorough understanding of the principles of spectroscopy, coupled with data from analogous compounds, allows for a reliable prediction and interpretation of its spectral features. The protocols and insights provided in this guide are designed to empower researchers to confidently analyze this compound and other novel organoselenium compounds, ensuring the scientific integrity of their work.

References

-

SpectraBase. (n.d.). ¹³C Nuclear Magnetic Resonance (NMR) Chemical Shifts for Diallyl sulfide. Wiley-VCH GmbH. [Link]

-

National Institute of Standards and Technology. (n.d.). Diallyl sulfide. In NIST Chemistry WebBook. U.S. Secretary of Commerce on behalf of the U.S.A. [Link]

-

Reich, H. J. (n.d.). Structure Determination Using Spectroscopic Methods. ACS Division of Organic Chemistry. [Link]

-

Rao, G. K., & Reddy, G. C. (1999). Mass spectral study of substituted allyl aryl and allyl alkyl selenides and some analogous sulfides. Rapid Communications in Mass Spectrometry, 13(15), 1564-1572. [Link]

-

LibreTexts. (2023). Mass Spectrometry: Fragmentation Patterns. [Link]

Diallyl Selenide: A Technical Guide to its Antioxidant Properties

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Organoselenium compounds have garnered significant attention in medicinal chemistry and drug development due to their potent biomimetic and antioxidant activities. Selenium, an essential trace element, is integral to the function of critical antioxidant enzymes, most notably the glutathione peroxidases (GPxs).[1][2][3] Diallyl selenide (DASe), a synthetic organoselenium compound, represents a molecule of high interest, positioned at the intersection of the well-documented biological activities of garlic-derived allyl compounds and the unique redox properties of selenium.[4][5] This technical guide provides a comprehensive exploration of the antioxidant mechanisms of this compound, synthesizing data from direct studies and drawing logical, evidence-based inferences from structurally related organoselenium and organosulfur analogs. We will delve into its glutathione peroxidase mimicry, direct radical scavenging capabilities, and modulation of endogenous antioxidant pathways, alongside practical experimental protocols for the validation of these properties.

Introduction: The Rationale for this compound as an Antioxidant

Cellular metabolism generates reactive oxygen species (ROS) as natural byproducts.[6] While essential for signaling, excessive ROS levels lead to oxidative stress, a pathological state implicated in cancer, neurodegenerative disorders, and cardiovascular diseases.[7] Cells have evolved endogenous defense systems, including selenoenzymes like glutathione peroxidase (GPx), which detoxify harmful hydroperoxides.[1][2][8]

The antioxidant prowess of organoselenium compounds stems from their ability to mimic the active site of GPx, which contains the rare amino acid selenocysteine (Sec).[8][9] The selenium atom in Sec has a lower redox potential and exists in its anionic selenolate form at physiological pH, making it a more potent nucleophile and catalyst than its sulfur counterpart, cysteine.[2] this compound (C₆H₁₀Se) is the selenium analog of diallyl sulfide (DAS), a key flavor component of garlic known for its own health benefits.[4][10] Research has shown that organoselenium compounds are often significantly more potent in cancer prevention and antioxidant activity than their sulfur analogs.[4][11] For instance, in a 7,12-dimethylbenz(a)anthracene (DMBA)-induced mammary tumor model, this compound was found to be at least 300 times more active than diallyl sulfide.[4] This dramatic increase in potency underscores the critical role of the selenium atom and provides the foundational rationale for investigating DASe as a superior antioxidant agent.

Core Antioxidant Mechanisms of Action

The antioxidant activity of this compound is not mediated by a single action but is a multifaceted process involving direct chemical reactions and the modulation of cellular signaling networks.

Glutathione Peroxidase (GPx) Mimicry

The primary mechanism by which many organoselenium compounds exert their antioxidant effect is by catalytically mimicking the function of glutathione peroxidase.[2][3] This process involves a redox cycle where the selenium center is oxidized by a hydroperoxide (like hydrogen peroxide, H₂O₂) and subsequently reduced back to its active form by a thiol, typically glutathione (GSH).

The catalytic cycle for a GPx mimic like this compound can be described as follows:

-

Oxidation: The selenide (R-Se-R) is oxidized by a hydroperoxide (R'OOH) to a seleninic acid intermediate (R-Se(O)OH) or a related oxidized species.

-

Reduction & Regeneration: The oxidized selenium species reacts with two equivalents of a thiol (e.g., GSH). The first thiol molecule attacks the oxidized selenium, forming a selenenyl sulfide intermediate (R-Se-SG) and releasing water. A second thiol molecule then attacks the selenenyl sulfide, regenerating the active selenide and producing the oxidized disulfide (GSSG).

Allyl selenides, in particular, have been shown to be effective GPx mimetics.[12] The process is highly efficient, allowing a catalytic amount of the organoselenium compound to detoxify a large quantity of hydroperoxides.

Caption: Catalytic cycle of this compound mimicking glutathione peroxidase (GPx) activity.

Direct Scavenging of Reactive Oxygen Species (ROS)

Beyond catalytic peroxide reduction, organoselenium compounds can directly scavenge a variety of free radicals.[7][13] This activity is crucial for neutralizing highly reactive species like hydroxyl radicals (•OH) and superoxide anions (O₂⁻•). The selenium atom can participate in single-electron transfer (SET) reactions, effectively neutralizing radicals. While the GPx-like activity is often considered the dominant mechanism, direct scavenging contributes to the overall protective effect, particularly against radicals that are not substrates for GPx. The efficacy of this scavenging is significantly higher for selenides and diselenides compared to their sulfur analogs.[13]

Modulation of the Nrf2-Keap1 Signaling Pathway

A sophisticated mechanism of antioxidant action involves the upregulation of the cell's own defense systems. The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a suite of antioxidant and detoxification enzymes, termed the antioxidant response element (ARE) genes.[14][15]

Under normal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which targets it for degradation. Electrophilic molecules, including metabolites of organosulfur and organoselenium compounds, can react with specific cysteine residues on Keap1.[11] This modification disrupts the Nrf2-Keap1 interaction, leading to Nrf2 stabilization, nuclear translocation, and subsequent activation of ARE-driven genes. Studies on diallyl sulfide (DAS) and diallyl disulfide (DADS) have demonstrated their ability to activate the Nrf2 pathway.[14][15][16] Given its structural similarity and heightened reactivity, this compound is strongly predicted to be a potent activator of this pathway, leading to increased synthesis of protective enzymes such as:

-

Heme Oxygenase-1 (HO-1)

-

NAD(P)H:quinone oxidoreductase 1 (NQO1)

-

Glutathione S-transferases (GSTs)

Caption: Proposed activation of the Nrf2 antioxidant pathway by this compound.

This compound as a Selenium Donor for Selenoprotein Synthesis

Beyond its direct antioxidant activities, this compound can also serve as a source of selenium for the de novo synthesis of endogenous selenoproteins.[17] The bioavailability of selenium is highly dependent on its chemical form.[18] Organoselenium compounds can be metabolized to release selenide (H₂Se), which is the precursor for the synthesis of selenocysteine (Sec).[17] This Sec is then incorporated into growing polypeptide chains at specific UGA codons, a complex process that results in functional selenoenzymes like GPx and thioredoxin reductases (TrxR).[17] By providing a bioavailable source of selenium, this compound can bolster the entire cellular antioxidant network, enhancing the cell's intrinsic ability to combat oxidative stress.[19][20]

Experimental Evaluation of Antioxidant Properties

Validating the antioxidant mechanisms of this compound requires a multi-pronged approach, combining chemical assays with cell-based models.

Data Presentation: Summary of Antioxidant Mechanisms

| Mechanism | Description | Key Molecular Events | Relevant Assays |

| GPx Mimicry | Catalytic reduction of hydroperoxides using thiols as co-substrates. | Redox cycling of the selenium atom; oxidation of GSH to GSSG. | Coupled enzyme assays (e.g., NADPH consumption with GR), HPLC-based thiol consumption. |

| ROS Scavenging | Direct reaction with and neutralization of free radicals. | Single-electron transfer (SET) or hydrogen atom transfer (HAT). | DPPH, ABTS, ORAC assays. |

| Nrf2 Activation | Upregulation of endogenous antioxidant enzyme expression. | Keap1 modification, Nrf2 nuclear translocation, ARE binding. | Western Blot (Nrf2, HO-1), qPCR (ARE-genes), Luciferase reporter assays. |

| Selenium Donation | Serves as a precursor for selenoprotein synthesis. | Metabolism to selenide (H₂Se), synthesis of selenocysteine. | Measurement of GPx/TrxR activity in supplemented cells, mass spectrometry. |

Experimental Protocols

This protocol assesses the ability of this compound to catalyze the reduction of a hydroperoxide by a thiol.

-

Reagents: this compound, dithiothreitol (DTT), hydrogen peroxide (H₂O₂), phosphate buffer (pH 7.4), CD₃OD or D₂O for NMR.

-

Procedure:

-

Prepare stock solutions of DASe, DTT, and H₂O₂ in the appropriate solvent.

-

In an NMR tube, combine the buffer, DTT, and the DASe catalyst (e.g., 10 mol%).

-

Acquire a baseline ¹H NMR spectrum to observe the signals for reduced DTT (DTTred).

-

Initiate the reaction by adding H₂O₂.

-

Monitor the reaction progress over time by acquiring ¹H NMR spectra at specific intervals.

-

Quantify the rate of reaction by observing the decrease in the DTTred signals and the corresponding appearance of signals for the oxidized disulfide form (DTTox).[21]

-

-

Causality & Validation: The rate of DTTox formation in the presence of DASe should be significantly higher than the uncatalyzed background reaction. Ebselen or diphenyl diselenide can be used as a positive control.[21][22] The catalytic nature is confirmed by using a sub-stoichiometric amount of DASe.

This spectrophotometric assay measures the capacity of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.[13][21]

-

Reagents: this compound, DPPH solution in methanol, methanol.

-

Procedure:

-

Prepare a series of dilutions of this compound in methanol.

-

In a 96-well plate, add a fixed volume of the DPPH solution to each well.

-

Add the this compound solutions to the wells. Include a control with methanol only.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a plate reader.

-

Calculate the percentage of scavenging activity: [(Abs_control - Abs_sample) / Abs_control] * 100.

-

-

Causality & Validation: A dose-dependent decrease in absorbance indicates radical scavenging activity.[21] The results are often expressed as an IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals). Trolox or ascorbic acid can be used as standards.

This protocol detects the nuclear translocation of Nrf2 and the upregulation of its target protein, HO-1, in cultured cells.

-

Cell Culture & Treatment:

-

Protein Extraction:

-

Harvest the cells and perform nuclear and cytoplasmic fractionation using a commercial kit.

-

Measure protein concentration using a BCA or Bradford assay.

-

-

SDS-PAGE & Immunoblotting:

-

Separate 20-30 µg of protein from both nuclear and cytoplasmic fractions on an SDS-polyacrylamide gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate with primary antibodies against Nrf2, HO-1, Lamin B1 (nuclear marker), and GAPDH (cytoplasmic marker) overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibodies.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Causality & Validation: An increase in the Nrf2 signal in the nuclear fraction (normalized to Lamin B1) and a corresponding increase in total HO-1 protein levels (normalized to GAPDH) in DASe-treated cells compared to untreated controls confirms Nrf2 pathway activation.[24][25]

Caption: A generalized experimental workflow for characterizing the antioxidant properties of this compound.

Synthesis, Therapeutic Potential, and Conclusion

Synthesis: this compound can be synthesized through various methods in organoselenium chemistry. A common approach involves the reaction of an alkali metal selenide (e.g., sodium selenide, Na₂Se), generated in situ from elemental selenium and a reducing agent, with an allyl halide (e.g., allyl bromide) in a suitable solvent.

Therapeutic Potential: The potent, multi-mechanistic antioxidant properties of this compound make it a compelling candidate for further investigation in the prevention and treatment of diseases rooted in oxidative stress. Its demonstrated superiority over its sulfur analog in cancer chemoprevention models suggests significant potential.[4] The ability to both directly neutralize ROS and amplify the cell's endogenous antioxidant machinery via Nrf2 activation is a highly desirable therapeutic profile. Diallyl sulfides and trisulfides have been extensively studied for their anticancer effects, including the induction of cell cycle arrest and apoptosis in cancer cells.[23][26][27][28][29][30] It is highly probable that this compound shares and enhances these activities.

References

-

MDPI.

-

PubMed.

-

PubMed.

-

Chemical Society Reviews (RSC Publishing).

-

PMC.

-

Request PDF.

-

ResearchGate.

-

PubMed.

-

MDPI.

-

ResearchGate.

-

PubMed.

-

PubMed.

-

Benchchem.

-

PMC - PubMed Central.

-

ResearchGate.

-

PMC - NIH.

-

PubMed.

-

PubMed.

-

MDPI.

-

MDPI.

-

Frontiers.

-

PubMed.

-

PubMed.

-

ScienceOpen.

-

PubMed.

-

PubMed.

-

ResearchGate.

-

ResearchGate.

-

PubMed.

-

Nature.

-

PubMed.

-

PubMed.

-

PMC - NIH.

-

MDPI.

-

PubMed.

Sources

- 1. Synthesis and Antioxidant Properties of Organoselenium Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthetic organoselenium compounds as antioxidants: glutathione peroxidase activity - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Chemoprevention of mammary cancer by this compound, a novel organoselenium compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Antioxidant-Prooxidant Properties of a New Organoselenium Compound Library | MDPI [mdpi.com]

- 7. Antioxidant activity of sulfur and selenium: a review of reactive oxygen species scavenging, glutathione peroxidase, and metal-binding antioxidant mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Aminic Organoselenium Compounds: Promising Antioxidant Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Effect of diallyl sulfide, a naturally occurring anti-carcinogen, on glutathione-dependent detoxification enzymes of female CD-1 mouse tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Diselenides and allyl selenides as glutathione peroxidase mimetics. Remarkable activity of cyclic seleninates produced in situ by the oxidation of allyl omega-hydroxyalkyl selenides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Powering the antioxidant properties of tyrosol by selenylation: tyrosol selenide and diselenide as potent reactive oxygen species scavengers and glutathione peroxidase mimics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Diallyl Sulfide: Potential Use in Novel Therapeutic Interventions in Alcohol, Drugs, and Disease Mediated Cellular Toxicity by Targeting Cytochrome P450 2E1 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Effect of diallyl sulfide on in vitro and in vivo Nrf2-mediated pulmonic antioxidant enzyme expression via activation ERK/p38 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Utilization of selenium from different chemical entities for selenoprotein biosynthesis by mammalian cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Dietary selenium increases cellular glutathione peroxidase activity and reduces the enhanced susceptibility to lipid peroxidation of plasma and low-density lipoprotein in kidney transplant recipients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Mammalian selenocysteine lyase is involved in selenoprotein biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Diphenyl diselenide promotes antioxidant activity and reduces apoptosis, offering hepatorenal protection in Wistar rats exposed to diethyl nitrosamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Critical role for reactive oxygen species in apoptosis induction and cell migration inhibition by diallyl trisulfide, a cancer chemopreventive component of garlic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Diphenyl diselenide improves the antioxidant response via activation of the Nrf-2 pathway in macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Diphenyl Diselenide Alleviates Tert-Butyl Hydrogen Peroxide-Induced Oxidative Stress and Lipopolysaccharide-Induced Inflammation in Rat Glomerular Mesangial Cells [mdpi.com]

- 26. mdpi.com [mdpi.com]

- 27. Dietary Bioactive Diallyl Trisulfide in Cancer Prevention and Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Multitargeted prevention and therapy of cancer by diallyl trisulfide and related Allium vegetable-derived organosulfur compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Frontiers | The potential of diallyl trisulfide for cancer prevention and treatment, with mechanism insights [frontiersin.org]

- 30. Allyl sulfides inhibit cell growth of skin cancer cells through induction of DNA damage mediated G2/M arrest and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Bioavailability and Metabolism of Diallyl Selenide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Diallyl selenide (DASe) is a synthetic organoselenium compound and the selenium analog of diallyl sulfide (DAS), a key flavor component of garlic.[1] Emerging research has highlighted the superior potency of organoselenium compounds in disease prevention compared to their sulfur counterparts, positioning DASe as a compound of significant interest for therapeutic development.[1] Understanding its absorption, distribution, metabolism, and excretion (ADME) profile is fundamental to harnessing its potential. This guide provides a detailed examination of the predicted metabolic fate of this compound, drawing upon established pathways of analogous sulfur compounds and general principles of organoselenium chemistry. It offers field-proven experimental protocols for researchers to validate these predictions and characterize the compound's pharmacokinetic profile, ensuring a robust foundation for preclinical and clinical development.

Introduction: The Rationale for this compound

Selenium is an essential micronutrient, exerting its biological effects primarily through incorporation as selenocysteine into selenoproteins, such as the antioxidant enzyme glutathione peroxidase.[2][3][4] Organoselenium compounds, both natural and synthetic, are being extensively investigated for their therapeutic properties, particularly in chemoprevention.[5][6]

This compound (DASe) distinguishes itself by demonstrating significantly higher bioactivity than its well-studied sulfur analog, diallyl sulfide (DAS). In a 7,12-dimethylbenz(a)anthracene (DMBA)-induced mammary tumor model, DASe was found to be at least 300 times more active than DAS in inhibiting tumor formation.[1] This dramatic increase in potency underscores the importance of the selenium atom in the molecule's mechanism of action. However, the mechanism remains to be fully elucidated, as DASe did not appear to affect carcinogen-DNA binding, suggesting it influences other risk-associated cellular events.[1] A comprehensive understanding of its bioavailability and metabolic activation is the critical next step in defining its therapeutic window and mechanism.

Bioavailability: Journey of a Xenobiotic

Bioavailability encompasses the processes of absorption, distribution, metabolism, and excretion (ADME) that govern the extent and rate at which an active moiety reaches its site of action.[4] While direct pharmacokinetic data for DASe is scarce, a reliable profile can be predicted based on its physicochemical properties and data from its sulfur analogs.

Absorption

Following oral administration, small, lipophilic molecules like diallyl sulfides are readily absorbed from the gastrointestinal tract.[7][8] Given its structural similarity, DASe is expected to follow a similar path, passively diffusing across the intestinal epithelium into systemic circulation.

Distribution

Once absorbed, DASe and its metabolites are likely distributed to various tissues. Studies on the analogous compound diallyl disulfide (DADS) show that its metabolites, such as allyl methyl sulfoxide (AMSO) and allyl methyl sulphone (AMSO2), are found in the stomach, liver, plasma, and urine.[7][8] The liver, being the primary site of xenobiotic metabolism, is expected to be a major site of DASe accumulation and biotransformation.[9] Following 7 days of oral administration of DAS in rats, the maximum plasma concentration (Cmax) was found to be 15 ± 4.2 μM, indicating systemic availability.[10]

Factors Influencing Bioavailability

The ultimate bioavailability of DASe will be influenced by:

-

First-Pass Metabolism: Extensive metabolism in the liver upon initial absorption can significantly reduce the amount of parent DASe reaching systemic circulation.

-

Chemical Stability: The C-Se bond is weaker than the C-S bond, potentially making DASe more reactive and susceptible to degradation before and after absorption.[3]

-

Formulation: As an oily, volatile compound, the delivery vehicle can critically impact its stability and absorption efficiency.

Metabolism: The Core of Bioactivation and Detoxification

The metabolism of this compound is predicted to be a complex interplay of Phase I and Phase II enzymatic reactions, leading to a variety of metabolites that may be more active or more easily excreted than the parent compound. The metabolic pathways of diallyl sulfide (DAS) and diallyl disulfide (DADS) serve as excellent templates for these predictions.[9][11][12]

Predicted Metabolic Pathways

Phase I Metabolism (Oxidation & Reduction): The primary routes of Phase I metabolism are expected to involve oxidation at the selenium atom and potential cleavage of the C-Se bond.

-

Se-Oxidation: Analogous to the S-oxidation of DAS by Cytochrome P450 enzymes (particularly CYP2E1), DASe is likely oxidized to diallyl selenoxide (DASeO) and subsequently to diallyl selenone (DASeO2) .[11] These oxidized species can be highly reactive.

-

Reductive Cleavage & Methylation: Organoselenium compounds can undergo reductive metabolism. The C-Se bond can be cleaved, potentially forming an allyl selenol (CH₂=CHCH₂SeH) intermediate. This highly reactive selenol is a strong nucleophile.[3] In a process analogous to the metabolism of DADS, this intermediate would likely be methylated by S-adenosyl-L-methionine (SAM) dependent methyltransferases to form allyl methyl selenide .[7][8]

-

Sequential Oxidation: The resulting allyl methyl selenide can then re-enter the oxidation pathway to be converted to allyl methyl selenoxide (AMSeO) and finally allyl methyl selenone (AMSeO2) , which are predicted to be the major, persistent metabolites found in circulation and excreta.[7][8]

Phase II Metabolism (Conjugation): Phase II reactions conjugate xenobiotics with endogenous molecules to increase their water solubility and facilitate excretion.

-

Glutathione (GSH) Conjugation: The reactive selenol intermediate or the parent molecule can react with glutathione (GSH), a critical cellular antioxidant. This reaction, likely catalyzed by glutathione S-transferases (GSTs), would form an allyl seleno-glutathione conjugate (GS-Se-allyl) .[13] This serves as a primary detoxification pathway. Studies with diphenyl diselenide show it readily forms a GSH-selenol adduct in liver fractions.[13]

Excretion

The primary route of excretion for the water-soluble, methylated metabolites (AMSeO and AMSeO2) is expected to be through the urine, mirroring the excretion pattern of AMSO and AMSO2 from DADS metabolism.[7][8] Fecal excretion of unabsorbed compound and biliary excretion of GSH conjugates are also anticipated routes.[14]

Visualizing the Metabolic Pathway

The following diagram illustrates the predicted metabolic cascade of this compound.

Caption: Predicted metabolic pathway of this compound (DASe).

Experimental Methodologies: A Practical Guide

Validating the predicted ADME profile of DASe requires a combination of in vitro and in vivo experiments coupled with robust analytical techniques.

In Vitro Metabolism Studies

In vitro systems are indispensable for identifying metabolic pathways and the enzymes involved in a controlled environment.

Protocol 1: Phase I & II Metabolite Identification using Liver Microsomes

This protocol is designed to determine if DASe is a substrate for hepatic Phase I (e.g., CYP450) and Phase II (e.g., GST) enzymes.

-

Causality: Liver microsomes are vesicles of the endoplasmic reticulum containing a high concentration of CYP450 enzymes.[13] An NADPH-regenerating system is included because CYP450 enzymes require NADPH as a cofactor for their catalytic activity; the regenerating system ensures this cofactor is not depleted during the incubation.[9] Including GSH allows for the simultaneous assessment of Phase II conjugation.

-

Step-by-Step Methodology:

-

Prepare Incubation Mixtures: In microcentrifuge tubes on ice, prepare the following mixtures (total volume 200 µL):

-

Test Incubation: 100 mM Phosphate Buffer (pH 7.4), 1 mg/mL liver microsomes (e.g., rat or human), 1 mM DASe (in a suitable solvent like acetonitrile, final solvent concentration <1%), 5 mM GSH, and an NADPH-regenerating system (e.g., 1 mM NADP+, 10 mM glucose-6-phosphate, 1 U/mL G6P-dehydrogenase).

-

Negative Control (-NADPH): Same as above, but replace the regenerating system with buffer. This validates that metabolism is NADPH-dependent (i.e., CYP-mediated).

-

Negative Control (-Microsomes): Same as the test incubation, but replace microsomes with buffer to check for non-enzymatic degradation.

-

-

Initiate Reaction: Pre-incubate the mixtures at 37°C for 5 minutes. Start the reaction by adding the NADPH-regenerating system (or buffer for the control).

-

Incubate: Incubate at 37°C in a shaking water bath for a defined period (e.g., 60 minutes). Time-course experiments (0, 5, 15, 30, 60 min) can be run to determine reaction kinetics.

-

Quench Reaction: Stop the reaction by adding 200 µL of ice-cold acetonitrile containing an internal standard. This precipitates the proteins and halts enzymatic activity.

-

Sample Preparation: Vortex vigorously, then centrifuge at >10,000 x g for 10 minutes to pellet the precipitated protein.

-

Analysis: Transfer the supernatant to an HPLC vial for analysis by LC-MS/MS to identify the parent compound (DASe) and potential metabolites (DASeO, DASeO2, GS-Se-allyl, etc.).

-

In Vivo Pharmacokinetic Studies

In vivo studies are essential for understanding the complete ADME profile in a whole-organism context.

Protocol 2: Single-Dose Pharmacokinetic Study in Rats

This protocol provides a framework for determining key pharmacokinetic parameters like Cmax, Tmax, half-life (t½), and clearance.

-

Causality: Using a cannulated model (e.g., jugular vein) allows for serial blood sampling from the same animal over time, reducing inter-animal variability and the total number of animals required. A single oral gavage dose mimics the intended route of administration for many therapeutics.

-

Step-by-Step Methodology:

-

Animal Model: Use male Sprague-Dawley or Wistar rats (n=3-5 per group) with surgically implanted jugular vein cannulas. Allow animals to recover for at least 48 hours post-surgery.

-

Dosing: Fast animals overnight. Administer a single oral dose of DASe (e.g., 12 µmol/kg, a dose shown to be effective in chemoprevention studies[1]) formulated in a suitable vehicle (e.g., corn oil).

-

Blood Sampling: Collect blood samples (approx. 150 µL) via the cannula at pre-dose (0) and at multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours). Place samples into tubes containing an anticoagulant (e.g., EDTA).

-

Plasma Preparation: Immediately centrifuge the blood samples (e.g., 2,000 x g for 10 min at 4°C) to separate the plasma. Freeze the plasma at -80°C until analysis.

-

Urine/Feces Collection: House animals in metabolic cages to allow for the separate collection of urine and feces over 24 or 48 hours.

-

Sample Processing:

-

Plasma: Perform a protein precipitation or liquid-liquid extraction to isolate DASe and its metabolites.

-

Urine: May be diluted and injected directly or subjected to solid-phase extraction (SPE) for concentration.

-

Feces: Homogenize, extract with an appropriate solvent, and clean up the extract before analysis.

-

-

Bioanalysis: Quantify the concentration of DASe and its primary predicted metabolites (e.g., AMSeO2) in all matrices using a validated analytical method like LC-MS/MS.

-

Analytical Techniques

The accurate detection and quantification of DASe and its metabolites in complex biological matrices is paramount. A multi-platform approach is often necessary.

Table 1: Analytical Methods for this compound and its Metabolites

| Technique | Analyte Type | Sample Matrix | Purpose & Rationale |

| GC-MS | Volatile compounds (DASe, Allyl Methyl Selenide) | Plasma, Tissue Homogenates, Urine | Gas Chromatography (GC) provides excellent separation for volatile and semi-volatile compounds. Mass Spectrometry (MS) allows for definitive identification and quantification.[8][15] |

| LC-MS/MS | Non-volatile, polar metabolites (Oxidized forms, GSH conjugates) | Plasma, Urine, Bile, Microsomal Incubates | Liquid Chromatography (LC) is ideal for separating polar, non-volatile compounds. Tandem MS (MS/MS) provides high sensitivity and selectivity for quantification in complex matrices.[13] |

| ICP-MS/AAS | Total Selenium | Blood, Tissues, Urine, Feces | Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS) are used to measure the total selenium content, providing a mass-balance overview of excretion without identifying the specific chemical form.[16][17] |

| HPLC-UV/DAD | Compounds with a chromophore | In vitro samples, standards | High-Performance Liquid Chromatography with a UV or Diode-Array Detector (DAD) can be used for quantification if metabolites have a suitable chromophore and when reference standards are available.[18][19] |

Conclusion and Future Directions

This compound presents a compelling profile as a potential therapeutic agent, with potency far exceeding its sulfur analog.[1] While its precise mechanism of action is still under investigation, its bioavailability and metabolic activation are central to its function. The metabolic pathways are predicted to involve a cascade of oxidation, reductive cleavage, methylation, and conjugation, producing metabolites like allyl methyl selenone that are likely responsible for systemic distribution and excretion.

Future research should focus on:

-

Definitive Metabolite Identification: Using high-resolution mass spectrometry to confirm the structures of the predicted metabolites from in vitro and in vivo samples.

-

Enzyme Phenotyping: Identifying the specific CYP450 and GST isozymes responsible for DASe metabolism to predict potential drug-drug interactions.

-

Bioactivity of Metabolites: Synthesizing the major predicted metabolites (e.g., AMSeO2) and testing their biological activity directly to determine if they are the primary active agents.

-

Comparative Pharmacokinetics: Performing head-to-head pharmacokinetic and metabolism studies between DASe and DAS to mechanistically explain the observed differences in potency.

By systematically applying the experimental frameworks outlined in this guide, researchers can fully elucidate the ADME profile of this compound, paving the way for its rational development as a novel therapeutic agent.

References

-

Arteel, G. E., & Sies, H. (2001). The biochemistry of selenium and the glutathione system. Environmental Toxicology and Pharmacology, 10(4), 153-158. Sourced from a broader review on organoselenium compounds.[2]

-

Bhabak, K. P., & Mugesh, G. (2010). Synthesis and antioxidant activity of novel organoselenium compounds. Accounts of Chemical Research, 43(11), 1408-1419. Sourced from a review on the synthesis and properties of organoselenium compounds.[5]

-

Parnham, M. J., & Sies, H. (2013). The early history of organoselenium compounds in medicinal chemistry. In Selenium (pp. 1-16). Springer, Dordrecht. Sourced from a review on organoselenium compounds derived from natural metabolites.[6]

-

Wikipedia contributors. (2023, November 29). Organoselenium chemistry. In Wikipedia, The Free Encyclopedia. Retrieved from [Link][3]

-

Kalpana, C., et al. (2014). Diallyl Sulfide: Potential Use in Novel Therapeutic Interventions in Alcohol, Drugs, and Disease Mediated Cellular Toxicity by Targeting Cytochrome P450 2E1. Current drug metabolism, 15(10), 1010-1021. [Link][11]

-

Santi, C., & Scimorrino, F. (2022). 50 Years of Organoselenium Chemistry, Biochemistry and Reactivity: Mechanistic Understanding, Successful and Controversial Stories. Molecules, 27(19), 6528. [Link][20]

-

Borges, V. C., et al. (2013). In vitro metabolism of diphenyl diselenide in rat liver fractions. Conjugation with GSH and binding to thiol groups. Toxicology letters, 216(1), 60-66. [Link][13]

-